Diisobutylen

Übersicht

Beschreibung

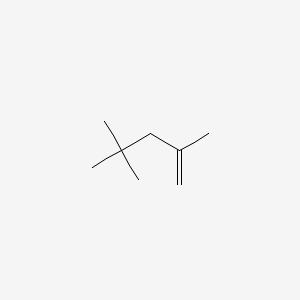

Diisobutylene is an acyclic alkene. It is composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4- trimethyl-2-pentene (isomeric forms of diisobutylene). It is isostructural to to iso-octane. It can be synthesized from tertiary butyl alcohol.

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.

Wissenschaftliche Forschungsanwendungen

Biokraftstoffproduktion

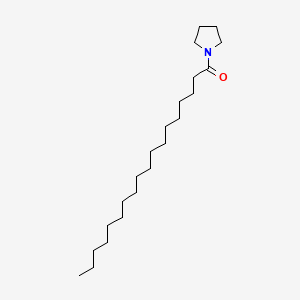

Diisobutylen (DIB) ist ein leistungsstarker Kohlenwasserstoff, der leicht durch Dehydratisierung und Dimerisierung von Isobutanol hergestellt werden kann, das durch Fermentation von biomassagewonnenen Zuckern entsteht {svg_1}. Es gilt als eine vielversprechende, ökologisch vertretbare und erneuerbare Alternative zu Erdölkraftstoffen mit dem Potenzial, die Netto-Treibhausgasemissionen zu reduzieren {svg_2}.

Verbrennungsstudien

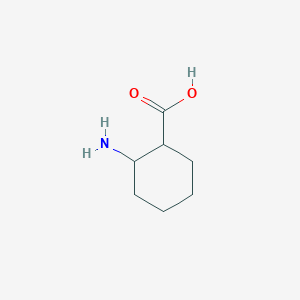

Die Verbrennungseigenschaften von DIB, wie z. B. die Selbstzündungstemperatur, die Reaktionsverzögerungszeit und die Reaktionswege, sind im Bereich der Verbrennungsstudien von großem Interesse {svg_3}. Die α- und β-Isomere von DIB weisen bei konstantem Druck und Äquivalenzverhältnis deutlich unterschiedliche Zündtemperaturen auf {svg_4}. Dieser Unterschied wird auf verschiedene Fragmentierungswege zurückgeführt, die durch allylische bzw. vinyliche Kohlenstoffe ermöglicht werden {svg_5}.

Synchrotron-Photoionisations-Massenspektrometrie

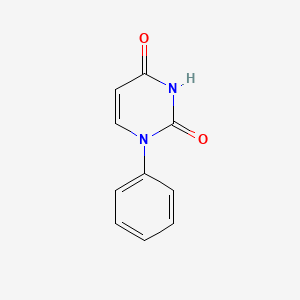

DIB wurde in der Synchrotron-Photoionisations-Massenspektrometrie verwendet, um die Zwischenprodukte zu untersuchen, die während der Verbrennung jedes der Isomere gebildet werden {svg_6}. Diese Studie richtet sich auf die Zündereignisse der Brennstoffe {svg_7}.

Alternative Dieselkraftstoffzusammensetzung

This compound, ein Alken, kann zur Zusammensetzung von alternativem Dieselkraftstoff verwendet werden {svg_8}. Es wurde berichtet, dass die durch die Verbrennung des Kraftstoffs erzeugten Abgase hohe Konzentrationen an Olefinen enthalten {svg_9}.

Herstellung von Mono- und Dialkylierten Diphenylaminen

This compound kann bei der Herstellung von Mono- und Dialkylierten Diphenylaminen verwendet werden {svg_10}.

Studien zur Lipiddynamik

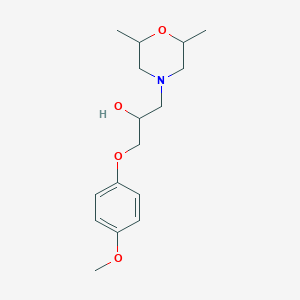

Amphiphile this compound/Maleinsäure-Copolymere (DIBMA) extrahieren lipidumhüllte Membranproteine aus Lipiddoppelschichten auf detergenzfreier Weise und liefern nanoskalige, discoidale DIBMA-Lipidpartikel (DIBMALPs) {svg_11}. Je nach DIBMA/Lipid-Verhältnis kann die Größe von DIBMALPs in einem breiten Bereich variiert werden, was sie für die Untersuchung der Lipiddynamik geeignet macht {svg_12}.

Wirkmechanismus

Target of Action

Diisobutylene is an acyclic alkene composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene . It is primarily used as an intermediate for a wide range of chemical products . .

Mode of Action

It has been used in studies involving transmembrane targets and their interactions with lipids . For instance, it has been used in the isolation of the beta-2 adrenoceptor (b2AR) in a polymer form . The b2AR remains functional in the Diisobutylene lipid particle and shows improved thermal stability compared to the detergent-solubilized b2AR .

Biochemical Pathways

It’s worth noting that any substance interacting with cellular components can potentially influence various biochemical pathways .

Pharmacokinetics

It is known that diisobutylene is a clear colorless liquid with a petroleum-like odor, less dense than water, and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been shown to be involved in the functional solubilization of the beta-2 adrenoceptor (b2ar), demonstrating its potential role in influencing cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diisobutylene. For instance, it is highly flammable and reacts vigorously with strong oxidizing agents . Furthermore, it is stable under recommended storage conditions, and no decomposition may occur if stored and applied as directed . Therefore, the environment in which Diisobutylene is used or stored can significantly impact its action and stability.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Diisobutylene plays a significant role in biochemical reactions, particularly in the formation of lipid nanodiscs. These nanodiscs are used to stabilize membrane proteins, such as rhomboid proteases, which are crucial for various cellular processes . Diisobutylene interacts with maleic acid to form copolymers that help solubilize and stabilize these proteins in their native lipid bilayer environment . This interaction preserves the functional integrity of the proteins, allowing for more accurate biochemical analyses.

Cellular Effects

Diisobutylene influences various types of cells and cellular processes by stabilizing membrane proteins within lipid nanodiscs. This stabilization enhances the activity of membrane proteins, such as rhomboid proteases, which play a role in cell signaling pathways and gene expression . By maintaining the native environment of these proteins, diisobutylene helps preserve their function and supports cellular metabolism.

Molecular Mechanism

At the molecular level, diisobutylene exerts its effects by forming copolymers with maleic acid, which then interact with membrane proteins to create stable lipid nanodiscs . These nanodiscs mimic the natural lipid bilayer, allowing proteins to maintain their native conformation and activity. Diisobutylene’s interaction with the lipid bilayer supports the structural integrity of membrane proteins, preventing their denaturation and ensuring proper enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisobutylene on membrane proteins are observed over time. Diisobutylene’s ability to form stable lipid nanodiscs ensures the long-term stability and activity of membrane proteins . Studies have shown that these nanodiscs can maintain protein function for extended periods, making diisobutylene a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of diisobutylene vary with different dosages in animal models. At optimal dosages, diisobutylene effectively stabilizes membrane proteins without causing adverse effects At higher doses, there may be potential toxic effects, although specific studies on diisobutylene’s toxicity in animal models are limited

Metabolic Pathways

Diisobutylene is involved in metabolic pathways related to the stabilization of membrane proteins. It interacts with enzymes and cofactors that facilitate the formation of lipid nanodiscs, which are essential for maintaining the functional integrity of membrane proteins . By preserving the native environment of these proteins, diisobutylene supports metabolic flux and the proper functioning of cellular processes.

Transport and Distribution

Within cells and tissues, diisobutylene is transported and distributed as part of lipid nanodiscs. These nanodiscs facilitate the localization and accumulation of membrane proteins in their native lipid bilayer environment . Diisobutylene interacts with transporters and binding proteins that help direct these nanodiscs to specific cellular compartments, ensuring the proper distribution of membrane proteins.

Subcellular Localization

Diisobutylene’s role in forming lipid nanodiscs influences the subcellular localization of membrane proteins. These nanodiscs help target membrane proteins to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria . Diisobutylene’s interaction with post-translational modifications and targeting signals ensures that membrane proteins are correctly localized, supporting their activity and function.

Eigenschaften

| { "Design of the Synthesis Pathway": "Diisobutylene can be synthesized through the dehydration of isobutanol using a strong acid catalyst.", "Starting Materials": ["Isobutanol", "Sulfuric acid"], "Reaction": [ "Mix isobutanol and sulfuric acid in a round-bottom flask.", "Heat the mixture to 140-150°C with stirring.", "Collect the diisobutylene gas evolved in a separate container.", "Purify the diisobutylene gas by passing it through a drying agent, such as calcium chloride." ] } | |

CAS-Nummer |

25167-70-8 |

Molekularformel |

C16H32 |

Molekulargewicht |

224.42 g/mol |

IUPAC-Name |

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |

InChI-Schlüssel |

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |

SMILES |

CC(=C)CC(C)(C)C |

Kanonische SMILES |

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |

Siedepunkt |

214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |

Color/Form |

Colorless liquid |

Dichte |

0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |

Flammpunkt |

35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |

melting_point |

-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |

| 107-39-1 25167-70-8 107-40-4 |

|

Physikalische Beschreibung |

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |

Piktogramme |

Flammable; Environmental Hazard |

Löslichkeit |

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |

Synonyme |

diisobutylene |

Dampfdichte |

3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |

Dampfdruck |

82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)

![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)

![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)

![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)

![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)

![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)